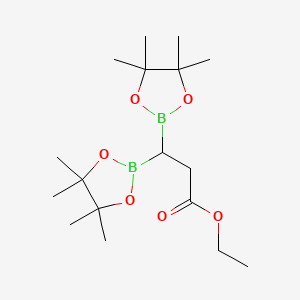

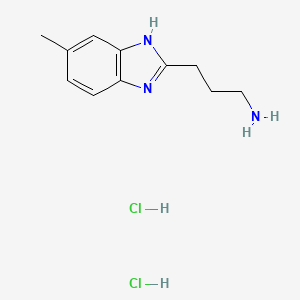

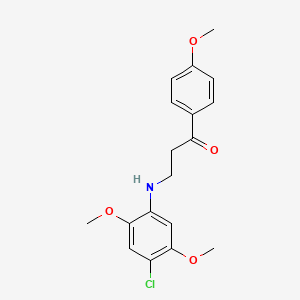

![molecular formula C24H20N2OS2 B2399414 N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide CAS No. 477242-90-3](/img/structure/B2399414.png)

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“N-(4-([1,1’-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide” is a complex organic compound that contains several functional groups, including a biphenyl group, a thiazole ring, and a propanamide group . The presence of these functional groups suggests that this compound may have interesting chemical and biological properties.

Synthesis Analysis

While the exact synthesis of this compound is not available, similar compounds are often synthesized through reactions involving amines, carboxylic acids, and halogenated compounds . For example, a similar compound, N-(Benzo[d]thiazol-2-yl)-2-(2-fluoro-[1,1’-biphenyl]-4-yl)propanamide, was prepared by a reaction between benzo[d]thiazol-2-amine and flurbiprofen .Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a biphenyl group could introduce rotational freedom around the single bond connecting the two phenyl rings, potentially leading to different conformations .Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The amide group could participate in hydrolysis reactions, while the thiazole ring could potentially undergo electrophilic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups and molecular structure. For example, the presence of an amide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and melting point .Scientific Research Applications

Anti-Tumor Activity

This compound has garnered attention due to its potential as an anti-tumor agent. In a study, novel N-(4-phenylthiazol-2-yl)cinnamamide derivatives (7a–8n) were synthesized and evaluated for their anti-proliferative activities in vitro. The most potent analogue, 8f, exhibited excellent inhibitions against various cancer cell lines, including K562, Bel7402, A549, and Jurkat cells. Importantly, it demonstrated minimal toxicity in non-cancerous cells .

Breast Cancer Treatment

Breast cancer remains a significant global health concern. Thiazole scaffolds, like our compound of interest, are gaining popularity in drug discovery. Researchers are exploring the potential of this compound as an estrogen receptor (ER)-targeted therapy for breast cancer. Selectivity, target specificity, and overcoming resistance are key challenges in cancer treatment, and this compound’s unique structure may offer promising solutions .

Apoptosis Induction

Flow cytometer analysis and Hoechst 33358 staining assays suggest that compound 8f induces cancer cell apoptosis. Understanding the molecular mechanisms underlying this effect is crucial for developing targeted therapies. Investigating the pathways involved in apoptosis induction could lead to novel treatment strategies .

Antifungal Properties

While not extensively studied, thiazole derivatives often exhibit antifungal activity. Researchers could explore the potential of our compound against fungal pathogens, contributing to the development of new antifungal agents .

Anti-Inflammatory Effects

Thiazole-based compounds have shown anti-inflammatory properties. Investigating whether our compound modulates inflammatory pathways could provide insights into its therapeutic potential in inflammatory diseases .

Antioxidant Activity

Thiazoles are known for their antioxidant properties. Evaluating the ability of our compound to scavenge free radicals and protect against oxidative stress could reveal its role in cellular health and disease prevention .

Future Directions

Future research could explore the synthesis of this compound and its derivatives, investigate their physical and chemical properties, and evaluate their potential applications. For example, given the biological activity of many thiazole derivatives, this compound could be studied for potential medicinal uses .

properties

IUPAC Name |

N-[4-(4-phenylphenyl)-1,3-thiazol-2-yl]-3-phenylsulfanylpropanamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H20N2OS2/c27-23(15-16-28-21-9-5-2-6-10-21)26-24-25-22(17-29-24)20-13-11-19(12-14-20)18-7-3-1-4-8-18/h1-14,17H,15-16H2,(H,25,26,27) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSXWYIBJAOJRQG-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=C(C=C2)C3=CSC(=N3)NC(=O)CCSC4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H20N2OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

416.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-([1,1'-biphenyl]-4-yl)thiazol-2-yl)-3-(phenylthio)propanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

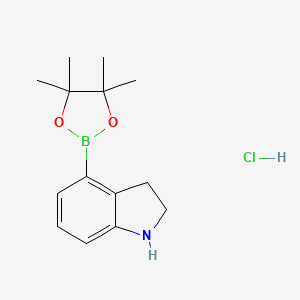

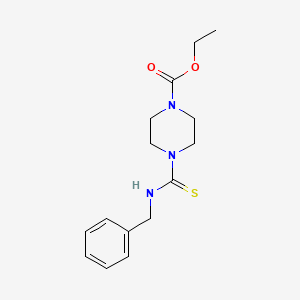

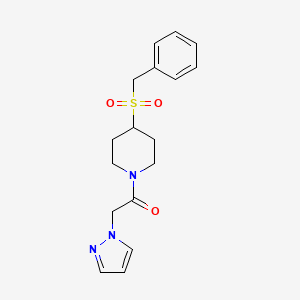

![(Z)-N-(3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2399335.png)

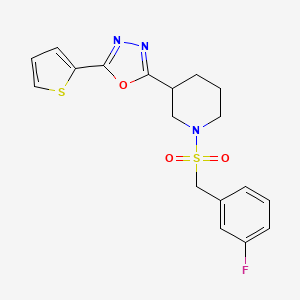

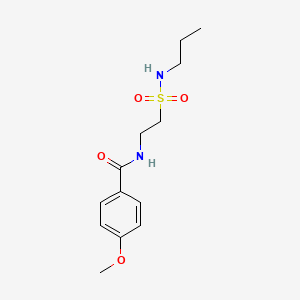

![Methyl 2-(4-methoxy-7-(3-methyl-1H-1,2,4-triazol-1-yl)-1H-pyrrolo[2,3-c]pyridin-3-yl)-2-oxoacetate](/img/structure/B2399337.png)

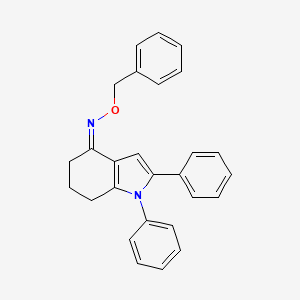

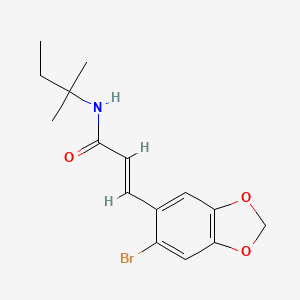

![7-[(4-Fluorophenyl)methoxy]-3-(2-methoxyphenyl)chromen-4-one](/img/structure/B2399340.png)

![1-[(2-fluorophenyl)methyl]-N-(3-nitrophenyl)-6-oxopyridine-3-carboxamide](/img/structure/B2399353.png)